molecular formula C14H15NOS B2758764 N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide CAS No. 2411181-52-5

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide

Cat. No. B2758764
CAS RN: 2411181-52-5
M. Wt: 245.34
InChI Key: AYBVBDXYEAVTEE-SNVBAGLBSA-N
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Description

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the cannabinoid receptor CB1, which is primarily found in the central nervous system.

Mechanism of Action

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide acts as a competitive antagonist at the CB1 receptor, blocking the effects of endocannabinoids and other agonists. This results in the inhibition of CB1-mediated signaling pathways, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight, and the improvement of glucose metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide has several advantages as a research tool, including its high affinity for the CB1 receptor and its ability to selectively block CB1-mediated signaling pathways. However, it also has some limitations, including its potential for off-target effects and its potential to interact with other receptors and signaling pathways.

Future Directions

There are several potential future directions for research on N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide, including the development of more selective CB1 antagonists, the investigation of its potential therapeutic applications in other diseases, and the exploration of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide and to identify potential side effects and safety concerns.

Synthesis Methods

The synthesis of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 3-methyl-2-benzothiophenylamine with 2-bromoethyl propionate to form the intermediate compound. The intermediate is then reacted with sodium hydride and acryloyl chloride to yield the final product, N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, addiction, and neurodegenerative disorders. It has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of appetite, metabolism, and pain sensation.

properties

IUPAC Name

N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-4-13(16)15-10(3)14-9(2)11-7-5-6-8-12(11)17-14/h4-8,10H,1H2,2-3H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBVBDXYEAVTEE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)[C@@H](C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide

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